Sodium 2,3,4,5,6-pentafluorobenzoate
Overview
Description
Sodium 2,3,4,5,6-pentafluorobenzoate is a chemical compound with the CAS Number: 4830-57-3 . It has a molecular weight of 234.06 . The IUPAC name for this compound is sodium 2,3,4,5,6-pentafluorobenzoate .
Molecular Structure Analysis
The InChI code for Sodium 2,3,4,5,6-pentafluorobenzoate is1S/C7HF5O2.Na/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1
. This code provides a specific representation of the molecular structure of the compound. Physical And Chemical Properties Analysis
Sodium 2,3,4,5,6-pentafluorobenzoate is a solid at room temperature . The compound has a molecular formula of C7F5NaO2 .Scientific Research Applications
Application 1: Enhancement of Sulfonamide Pharmaceutical Removal from Water
- Summary of the Application : Sodium 2,3,4,5,6-pentafluorobenzoate (PFBS) is used to intercalate functional pillars into graphene oxide (GO) sheets, forming novel composite materials . These materials are used as adsorbents to eliminate sulfadiazine (SD), a type of sulfonamide pharmaceutical, from aqueous solutions .
- Methods of Application or Experimental Procedures : The composite materials were prepared by intercalating PFBS and pentafluorobenzene (PFB) into GO sheets . This led to the formation of size hives and increased the availability of the intrinsic area of GO . The adsorption capacities of the synthesized materials (GO-PFBS and GO-PFB) were then investigated .
- Results or Outcomes : The adsorption capacities of GO-PFBS (1002.21 μmol/g) and GO-PFB (564.17 μmol/g) were found to be 6.37 and 3.59 times higher than that of GO (157.21 μmol/g), respectively . The adsorption of SD onto GO-PFBS decreased with increasing solution pH . It was found that hydrophobic interaction fully participates in the adsorption process, and the electrostatic complementation of hydrogen bonding further enhances the SD adsorption .
Application 2: Fluorine Source in Organic Synthesis
- Summary of the Application : Sodium 2,3,4,5,6-pentafluorobenzoate can be used as a fluorine source in organic synthesis . The presence of fluorine in a molecule can significantly alter its properties, making this an important technique in the development of new pharmaceuticals and agrochemicals.
- Methods of Application or Experimental Procedures : A common method of preparation involves reacting benzoic acid with a fluorinating agent, followed by a reaction with sodium hydroxide to obtain Sodium 2,3,4,5,6-pentafluorobenzoate .
Application 3: Catalyst or Ligand in Organic Synthesis
- Summary of the Application : Sodium 2,3,4,5,6-pentafluorobenzoate can also be used as a catalyst or ligand in organic synthesis . Catalysts and ligands play a crucial role in facilitating chemical reactions, making this an important technique in the development of new pharmaceuticals and agrochemicals.
- Methods of Application or Experimental Procedures : A common method of preparation involves reacting benzoic acid with a fluorinating agent, followed by a reaction with sodium hydroxide to obtain Sodium 2,3,4,5,6-pentafluorobenzoate .
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;2,3,4,5,6-pentafluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF5O2.Na/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLVUOJLQDVPMQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F5NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635492 | |
Record name | Sodium pentafluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,3,4,5,6-pentafluorobenzoate | |
CAS RN |
4830-57-3 | |
Record name | Sodium pentafluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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